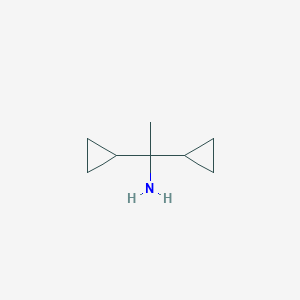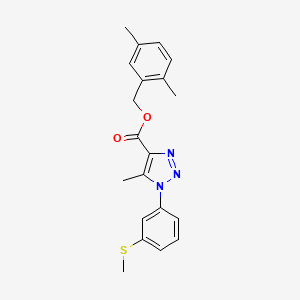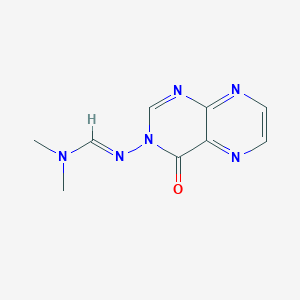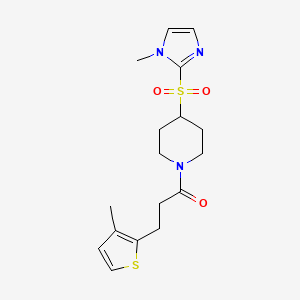
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H15Cl2NO . It has a molecular weight of 344.24 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as 7-chloroquinoline derivatives, has been reported in the literature . The synthesis involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline heterocycle, which is a useful scaffold to develop bioactive molecules . The compound contains a chloroquinoline core, which is substituted with a dimethylphenyl group and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” are not available in the retrieved data, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in the Vilsmeier–Haack reaction, a formylation process that involves the conversion of a carbaldehyde functional group into nitriles .科学的研究の応用
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various novel chemical structures, demonstrating its utility as a versatile building block in organic chemistry. For instance, the synthesis of novel substituted dibenzonaphthyridines involves reactions that yield a range of compounds with potential pharmacological activities. These reactions highlight the compound's role in creating complex structures with potential for further application in drug development and materials science (Manoj & Prasad, 2009). Additionally, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provide insights into the structural characteristics and potential reactivity of compounds derived from or related to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, aiding in the development of new materials and drugs with optimized properties (Rudenko et al., 2013).
Antibacterial Activity
Research has also focused on evaluating the antibacterial properties of derivatives of this compound. A study on substituted 4-oxoquinoline-3-carboxylic acids, including those with modifications similar to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, found that certain derivatives exhibit highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This suggests the potential for developing new antibiotics based on the structural framework of 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives (Miyamoto et al., 1990).
Photolabile Protecting Groups
Another intriguing application is the development of photolabile protecting groups for carboxylic acids based on derivatives of quinoline, which are essential in the synthesis of biologically active molecules. These protecting groups, such as those derived from 8-bromo-7-hydroxyquinoline, have shown increased solubility, low fluorescence, and significant sensitivity to multiphoton-induced photolysis, making them highly useful in releasing biologically active compounds in a controlled manner (Fedoryak & Dore, 2002).
Safety and Hazards
将来の方向性
The future directions for the research and development of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” and similar compounds could involve further exploration of their antibacterial and antioxidant activities . The findings of in vitro antibacterial and molecular docking analysis suggest that these compounds might be considered for further analysis as antibacterial and anticancer drugs .
特性
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-5-13(11(2)8-10)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFMRZUSBCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)




![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)

![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

